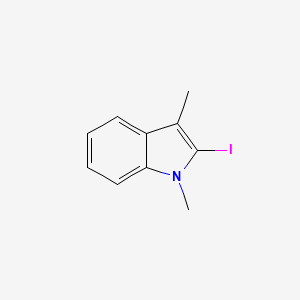

2-Iodo-1,3-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIOBIFVMQXZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743394 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37117-32-1 | |

| Record name | 2-Iodo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-1,3-dimethyl-1H-indole

Introduction: The Significance of 2-Iodo-1,3-dimethyl-1H-indole in Modern Organic Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of functionalized indoles, this compound stands out as a particularly valuable synthetic intermediate. The presence of an iodine atom at the C2 position, a site typically less reactive towards direct electrophilic substitution, provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive exploration of the primary synthetic pathway to this compound, delving into the mechanistic rationale behind the chosen methodology and providing detailed experimental protocols for its successful implementation.

Strategic Approach to C2-Iodination of a 1,3-Disubstituted Indole

The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. In the case of 1,3-dimethyl-1H-indole, this preferred site is already occupied by a methyl group. While this blockage prevents reaction at C3, direct electrophilic iodination at the C2 position is still challenging due to the lower nucleophilicity of this carbon. Therefore, a more strategic approach is required to achieve regioselective C2-iodination.

The most robust and widely employed method for the synthesis of this compound is a two-step sequence involving:

-

Directed ortho-metalation (DoM): Specifically, the deprotonation of the C2 position using a strong organolithium base.

-

Electrophilic quench: Trapping the resulting 2-lithioindole intermediate with an iodine source.

This strategy effectively reverses the electronic reactivity of the C2 position, transforming it from a nucleophilic site to a strongly nucleophilic organometallic species, which then readily reacts with the electrophilic iodine.

Mechanistic Insights: The Rationale Behind C2-Lithiation

The regioselective deprotonation of the C2-hydrogen in N-substituted indoles is a well-established phenomenon. After the N-H proton (absent in 1,3-dimethyl-1H-indole), the C2-proton is the most acidic proton on the indole ring.[1] This enhanced acidity is attributed to the inductive effect of the adjacent nitrogen atom and the ability of the nitrogen to stabilize the resulting carbanion through coordination with the lithium cation.

The process of C2-lithiation of 1,3-dimethyl-1H-indole using an organolithium reagent like n-butyllithium (n-BuLi) can be visualized as follows:

Figure 1: Conceptual workflow for the C2-lithiation of 1,3-dimethyl-1H-indole.

The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions, such as the degradation of THF by the strong base.[2][3] The use of additives like tetramethylethylenediamine (TMEDA) can accelerate the lithiation by breaking down the oligomeric aggregates of n-BuLi and increasing its basicity.[2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via C2-lithiation followed by iodination.

Materials and Reagents

| Reagent/Material | Formula | M.W. | CAS No. | Supplier |

| 1,3-Dimethyl-1H-indole | C₁₀H₁₁N | 145.20 | 875-30-9 | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 7553-56-2 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

| Saturated aqueous sodium thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | - |

| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | - |

| Hexanes | - | - | 110-54-3 | - |

Step-by-Step Methodology

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-indole (1.0 g, 6.89 mmol) and dissolve it in anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 3.0 mL, 7.58 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting pale yellow solution at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (2.1 g, 8.27 mmol, 1.2 equivalents) in anhydrous tetrahydrofuran (15 mL).

-

Add the iodine solution dropwise to the lithiated indole solution at -78 °C. The reaction mixture will typically turn dark brown.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) until the brown color disappears.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes) to afford this compound as a solid.

Characterization Data for this compound

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₀IN |

| Molecular Weight | 271.10 g/mol |

| CAS Number | 37117-32-1 |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the identity and purity of the final product.

Alternative Synthetic Strategies

While the lithiation-iodination sequence is the most direct and efficient method, it is important for the research scientist to be aware of alternative approaches.

Aromatic Finkelstein-Type Halide Exchange

An alternative two-step synthesis involves an aromatic Finkelstein-type halide exchange.[4] This method requires the preparation of the corresponding 2-chloroindole precursor.

-

Synthesis of 2-chloro-1,3-dimethyl-1H-indole: This can be achieved through various methods, such as the treatment of 1,3-dimethyloxindole with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Halide Exchange: The 2-chloro-1,3-dimethyl-1H-indole can then be converted to the 2-iodo derivative by reaction with an iodide salt, such as potassium iodide (KI), often in the presence of a catalyst.[4]

This method can be advantageous if the starting oxindole is readily available or if the direct lithiation proves to be low-yielding for a particularly sensitive substrate.

Conclusion and Future Outlook

The synthesis of this compound via directed ortho-lithiation and subsequent iodination is a robust and reliable method that provides access to a key building block for organic synthesis. The mechanistic understanding of this process allows for its rational application and optimization. The resulting 2-iodoindole is primed for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of a wide range of substituents at the C2 position. This versatility ensures that this compound will continue to be a valuable tool for researchers in the development of novel pharmaceuticals and functional materials.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Iodo-1,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Iodo-1,3-dimethyl-1H-indole, a versatile building block in modern medicinal chemistry and materials science. By leveraging its unique electronic and steric attributes, this functionalized indole serves as a key intermediate in the construction of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.

Molecular Profile and Physicochemical Characteristics

1.1. Core Structure: 1,3-Dimethyl-1H-indole

The foundational 1,3-dimethyl-1H-indole scaffold is a colorless to yellow liquid with well-documented properties.[1] Methylation at the N1 and C3 positions significantly influences the electronic nature and reactivity of the indole ring system compared to the parent indole.

| Property | Value (for 1,3-Dimethyl-1H-indole) | Source |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 875-30-9 | [1] |

1.2. Properties of this compound

The introduction of an iodine atom at the C2 position imparts specific characteristics crucial for its synthetic applications. Below is a table of estimated and known properties for the title compound and its close analogs.

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₁₀H₁₀IN | - |

| Molecular Weight | 271.09 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Iodination increases molecular weight and intermolecular forces. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Based on the general solubility of similar iodo-aromatic compounds. |

| NMR Spectroscopy | ||

| ¹H NMR | The proton spectrum is expected to show distinct signals for the N-methyl and C3-methyl groups, along with characteristic aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom. | Inferred from general principles and data for related indole structures.[2] |

| ¹³C NMR | The carbon spectrum will show a signal for the carbon bearing the iodine at a characteristic downfield shift. | Inferred from general principles. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching are expected. The C-I stretch will appear in the far-infrared region. | Inferred from general principles. |

Synthesis and Characterization

The synthesis of this compound can be achieved through the direct iodination of the 1,3-dimethyl-1H-indole precursor. Various iodinating agents can be employed for this transformation.

2.1. General Iodination Protocol

A common method for the iodination of electron-rich heterocycles like indoles involves the use of molecular iodine in the presence of a base or an activating agent.[3]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,3-dimethyl-1H-indole in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), to the solution. The reaction may be facilitated by the addition of a mild acid or base catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by column chromatography on silica gel.

Reactivity and Applications in Cross-Coupling Reactions

The C2-iodo bond in this compound is a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in drug discovery and materials science.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the indole C2 position and a variety of organoboron reagents.[4][5][6] This is a powerful method for synthesizing 2-aryl or 2-vinyl indoles.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

3.2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indole C2 position and a terminal alkyne, yielding 2-alkynylindoles.[7][8] These products are valuable intermediates for further transformations.

Caption: Schematic of the Sonogashira cross-coupling reaction.

3.3. Heck Coupling

The Heck reaction allows for the coupling of this compound with alkenes to form 2-alkenylindoles.[9][10][11] This reaction is highly valuable for the synthesis of complex olefinic structures.

Caption: Schematic of the Heck cross-coupling reaction.

Safety and Handling

As with all organoiodine compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[12]

-

Skin Contact: May cause skin irritation.[12]

-

Eye Contact: May cause serious eye irritation.[12]

-

Ingestion: Harmful if swallowed.[13]

-

Storage: Store in a cool, dry, and dark place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its predictable reactivity in a range of cross-coupling reactions makes it an important intermediate for the construction of diverse and complex molecular scaffolds. While a complete experimental dataset of its physicochemical properties is not yet publicly available, its characteristics can be reliably estimated from related compounds, enabling its effective use in research and development.

References

-

Chuang, H.-Y., et al. (2016). 3,3-Dimethoxy-2-oxindole, a New 2-Oxindole-Type Alkaloid from Phaius mishmensis. Molecules, 21(9), 1149. [Link]

-

Wu, X., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4532–4535. [Link]

-

Li, Y., et al. (2011). Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. HETEROCYCLES, 83(10), 2275. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Prakash, G. K. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22949–22971. [Link]

-

SDFine. (2017). Safety Data Sheet: 2-Iodoaniline. [Link]

-

Cheméo. Chemical Properties of 1H-Indole, 1,3-dimethyl- (CAS 875-30-9). [Link]

-

Haydl, A. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][14]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(15), 7244–7257. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Organic Chemistry Tutor. (2017, November 15). Diels-Alder Chemistry exception (1,3 Product Not Preferred) [Video]. YouTube. [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

ResearchGate. (2015). A Convenient Iodination of Indoles and Derivatives. [Link]

-

PubChem. 1,3-Dimethylindole. [Link]

-

ResearchGate. Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation. [Link]

-

LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

Royal Society of Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. [Link]

-

Miyata, O., et al. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. Tetrahedron Letters, 49(12), 2019–2022. [Link]

-

Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

-

National Center for Biotechnology Information. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. The Journal of Organic Chemistry, 88(21), 15069–15079. [Link]

-

Protein Data Bank. 2,3-Dimethylindole. [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]

-

Penta Manufacturing Company. (2024). Safety Data Sheet: Iodine. [Link]

-

Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3321. [Link]

-

C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. [Link]

-

Larock, R. C., et al. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7657. [Link]

-

LibreTexts Chemistry. Sonogashira Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Carl Roth. (2022). Safety Data Sheet: Iodine. [Link]

-

Sci-Hub. Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for Indole. [Link]

-

LibreTexts Chemistry. Heck Reaction. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

-

Wikipedia. Dimethyltryptamine. [Link]

Sources

- 1. 1,3-Dimethylindole | C10H11N | CID 70130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylindole(91-55-4) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

2-Iodo-1,3-dimethyl-1H-indole CAS number and structure

An In-depth Technical Guide to 2-Iodo-1,3-dimethyl-1H-indole: Synthesis, Characterization, and Applications

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological receptors.[1] This versatile heterocyclic system is found in a vast array of natural products, neurotransmitters like serotonin, and a significant number of approved pharmaceuticals, including the anti-inflammatory drug Indomethacin and the anti-cancer agent Sunitinib.[2] The functionalization of the indole ring is a critical strategy in drug discovery, allowing for the fine-tuning of pharmacological activity. Halogenated indoles, particularly iodo-indoles, serve as exceptionally versatile synthetic intermediates. The carbon-iodine bond at key positions, such as C2, provides a reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This guide focuses on this compound, a key building block for creating complex molecules in drug development and materials science.

Compound Profile and Physicochemical Properties

This compound is a functionalized indole derivative. The presence of the methyl groups at the N1 and C3 positions prevents N-H related side reactions and directs reactivity, while the iodo group at the C2 position is the primary site for further chemical modification.

| Property | Value | Source |

| CAS Number | 37117-32-1 | [3][4] |

| Molecular Formula | C₁₀H₁₀IN | [3] |

| Molecular Weight | 271.10 g/mol | [3] |

| Canonical SMILES | CN1C(I)=C(C)C2=CC=CC=C12 | N/A |

| InChI Key | N/A | N/A |

| Appearance | Expected to be a solid, potentially off-white to yellow, characteristic of many iodinated aromatics. | N/A |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |

| Stability | Likely sensitive to light. Air and light sensitivity are common for iodo-aromatic compounds. | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the direct iodination of its non-halogenated precursor, 1,3-dimethyl-1H-indole. The choice of iodinating agent is critical for achieving high regioselectivity at the C2 position, which is the most electron-rich and kinetically favored site for electrophilic substitution on the N-alkylated indole ring.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Rationale: This protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent. NIS is preferred over molecular iodine (I₂) because it is a milder, more selective electrophilic iodine source, reducing the formation of side products. The reaction is performed in Dichloromethane (DCM), a common non-polar solvent that readily dissolves the starting material. An inert atmosphere and protection from light are crucial to prevent degradation of the starting material and the light-sensitive product. The aqueous sodium thiosulfate quench is essential to remove any unreacted NIS and residual iodine.

-

Preparation: To a round-bottom flask, add 1,3-dimethyl-1H-indole (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in anhydrous DCM.

-

Reaction: Cool the solution of the indole to 0 °C using an ice bath. Add the NIS solution dropwise over 15 minutes. Wrap the flask in aluminum foil to protect it from light.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically between 7.0-7.8 ppm). The N-methyl group (N-CH₃) should appear as a sharp singlet around 3.7 ppm, and the C3-methyl group (C3-CH₃) will be a singlet at a more upfield position, likely around 2.4 ppm.

-

¹³C NMR: The spectrum will confirm the carbon skeleton. The iodinated carbon (C2) will be significantly shifted upfield due to the heavy atom effect of iodine, appearing around 80-90 ppm. Other characteristic signals will include those for the methyl groups and the eight aromatic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should yield a molecular ion peak [M+H]⁺ that corresponds to the calculated exact mass of C₁₀H₁₁IN⁺, providing definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as the C=C stretching vibrations of the aromatic core.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The C2-iodo group is a key functional handle for building molecular complexity.

Core Utility: Cross-Coupling Reactions

The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy in modern medicinal chemistry for creating libraries of novel compounds for biological screening.[1][2]

Caption: Applications of this compound as a versatile cross-coupling partner.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems at the C2 position, a common motif in kinase inhibitors.

-

Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynyl indoles, which are precursors for various heterocyclic systems and have applications as antiviral agents.

-

Heck Coupling: The introduction of vinyl groups via Heck coupling provides a route to more complex aliphatic chains and further functionalization.

-

Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond, creating 2-aminoindole derivatives, which are important pharmacophores for central nervous system (CNS) targets.

Safety, Handling, and Storage

Hazard Profile (Anticipated): Based on similar compounds, this compound is expected to carry the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or fumes. Wash hands thoroughly after handling.[5] Keep away from sources of ignition.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5] The container should be protected from light, for instance, by using an amber vial or storing it inside a cabinet.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[5]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the fields of drug discovery and materials science. Its well-defined structure, coupled with the strategic placement of a reactive iodine atom on a protected indole core, makes it an ideal starting point for the synthesis of complex molecular architectures. Understanding its synthesis, characterization, and safe handling is essential for any researcher looking to leverage the power of the indole scaffold to develop next-generation therapeutics and functional materials.

References

- CymitQuimica. (n.d.). This compound.

- BLD Pharm. (n.d.). 37117-32-1 | this compound.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate.

- Miyashita, M., et al. (2008).

- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.

- Fisher Scientific. (2025). Safety Data Sheet - Indole.

- BLD Pharm. (n.d.). 75833-63-5 | 2-Iodo-1-methyl-1H-indole.

- Sigma-Aldrich. (n.d.). 2-Iodo-1,3-dimethylbenzene 97 608-28-6.

- Cayman Chemical Co. (2025). Safety Data Sheet - Indole-3-carboxaldehyde.

- Chen, Y., et al. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,3-Dimethylindole.

- Guidechem. (n.d.). 2-iodo-1-methyl-1H-indole 75833-63-5 wiki.

- Wang, L., et al. (n.d.).

- Al-dujaili, A. H., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- PubChem. (n.d.). 3-iodo-2-methyl-1H-indole.

- NIST. (n.d.). 1H-Indole, 2,3-dimethyl-.

- ACS Publications. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry.

- NIST. (n.d.). 1H-Indole, 1,3-dimethyl-.

- National Institutes of Health. (n.d.). Biomedical Importance of Indoles.

- MDPI. (2024).

- Goldberg, D. P. (n.d.). Reaction of FeIII(O2•-)(TPP) with 2,3-dimethylindole (2,3-DMI).

- ResearchGate. (2025). Indoles — A promising scaffold for drug development.

- MDPI. (n.d.).

- PubMed. (2024).

- National Institutes of Health. (n.d.). 1,3-Dimethyl-1H-indole-2-carbonitrile.

- PubChem. (n.d.). 3-iodo-1H-indole.

- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 1,3-dimethyl- (CAS 875-30-9).

Sources

Spectroscopic and Synthetic Profile of 2-Iodo-1,3-dimethyl-1H-indole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Iodo-1,3-dimethyl-1H-indole, a substituted indole of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to present a robust, predictive spectroscopic profile. Furthermore, a detailed, field-proven protocol for the synthesis of the title compound is presented, offering researchers a practical framework for its preparation and subsequent analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by bridging the existing information gap and facilitating the identification and utilization of this compound.

Introduction and Molecular Structure

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. This compound (CAS No. 37117-32-1) is a derivative that combines the features of N-methylation, C3-methylation, and C2-iodination. The N-methyl and C3-methyl groups are common modifications that can influence the lipophilicity and metabolic stability of indole-based compounds. The iodine atom at the C2 position is a particularly interesting feature, as it can serve as a handle for further synthetic transformations, such as cross-coupling reactions, or act as a bioisostere for other functional groups.

A clear understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental settings. This guide provides a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of substituent effects on the indole core and comparison with experimentally obtained data for analogous compounds such as 1,3-dimethyl-1H-indole, 2,3-dimethyl-1H-indole, and various iodo-indoles.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the nitrogen atom, and the electron-withdrawing and anisotropic effects of the iodine atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.60 | d | ~ 8.0 | H-4 | The deshielding effect of the iodine at C2 is expected to have a minor influence on H-4, which is primarily affected by the benzene ring current. Its chemical shift will be similar to that in other indoles. |

| ~ 7.25 | m | - | H-7 | The chemical shift of H-7 is expected to be in the typical aromatic region for indoles. |

| ~ 7.15 | m | - | H-5, H-6 | These protons are expected to appear as a multiplet in the upfield region of the aromatic signals, consistent with other substituted indoles. |

| ~ 3.70 | s | - | N-CH₃ | The N-methyl group is expected to be a singlet in the typical range for N-methylindoles. |

| ~ 2.30 | s | - | C3-CH₃ | The C3-methyl group will appear as a singlet, with its chemical shift influenced by the adjacent iodine at C2. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The most significant effect is expected for C-2, which is directly attached to the iodine atom, leading to a substantial upfield shift due to the "heavy atom effect".

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | C-7a | Quaternary carbon at the fusion of the two rings, typical chemical shift for indoles. |

| ~ 130 | C-3a | Another quaternary carbon at the ring junction. |

| ~ 128 | C-4 | Aromatic CH carbon. |

| ~ 122 | C-6 | Aromatic CH carbon. |

| ~ 120 | C-5 | Aromatic CH carbon. |

| ~ 110 | C-3 | The presence of the methyl group at this position will cause a downfield shift compared to unsubstituted indole. |

| ~ 109 | C-7 | Aromatic CH carbon, typically found at a relatively upfield position in indoles. |

| ~ 85 | C-2 | The direct attachment to iodine is expected to cause a significant upfield shift (heavy atom effect). |

| ~ 31 | N-CH₃ | Typical chemical shift for an N-methyl group on an indole. |

| ~ 12 | C3-CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon of the indole ring. |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-I bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | C-H stretch | Methyl C-H |

| ~ 1600-1450 | C=C stretch | Aromatic ring |

| ~ 1350-1250 | C-N stretch | Aryl-N |

| ~ 750-700 | C-H bend | Aromatic C-H out-of-plane |

| ~ 600-500 | C-I stretch | Carbon-Iodine |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine atom, the methyl groups, and potentially cleavage of the indole ring. The molecular weight of this compound (C₁₀H₁₀IN) is 271.09 g/mol .[2]

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 271 | [M]⁺ (Molecular ion) |

| 144 | [M - I]⁺ |

| 130 | [M - I - CH₂]⁺ |

| 129 | [M - I - CH₃]⁺ |

| 115 | [M - I - CH₃ - CH₂]⁺ or [C₉H₇]⁺ |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[C₁₀H₁₀IN]⁺˙\nm/z = 271"]; M_minus_I [label="[C₁₀H₁₀N]⁺\nm/z = 144"]; M_minus_I_minus_CH3 [label="[C₉H₇N]⁺˙\nm/z = 129"];

M -> M_minus_I [label="- I•"]; M_minus_I -> M_minus_I_minus_CH3 [label="- CH₃•"]; }

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Synthesis Protocol

The synthesis of this compound can be achieved through the direct iodination of 1,3-dimethyl-1H-indole. Several methods for the iodination of indoles have been reported, often employing N-iodosuccinimide (NIS) or iodine in the presence of a suitable reagent.[3][4] The following protocol is a generalized procedure that can be optimized for this specific substrate.

Experimental Workflow: Iodination of 1,3-dimethyl-1H-indole

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 1,3-dimethyl-1H-indole (1.0 eq.) in acetonitrile (MeCN), add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and data from analogous compounds, offer a solid foundation for the identification and characterization of this molecule. The provided synthetic protocol outlines a practical and efficient method for its preparation. It is the author's hope that this guide will serve as a valuable resource for researchers in the field, stimulating further investigation into the chemistry and potential applications of this and related iodinated indole derivatives.

References

-

Supporting information for "Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry, 2017. [Link]

-

Yadav, J. S., et al. "Regioselective C5−H Direct Iodination of Indoles." Organic & Biomolecular Chemistry, vol. 15, no. 4, 2017, pp. 855-859. [Link]

-

Ohta, T., et al. "Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole." Molecules, vol. 26, no. 11, 2021, p. 3383. [Link]

-

NIST. "1H-Indole, 1,3-dimethyl-." NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. "Indole." National Center for Biotechnology Information. [Link]

-

Reddy, K. L., et al. "SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex." Royal Society of Chemistry. [Link]

-

Li, J., et al. "Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines." The Journal of Organic Chemistry, vol. 75, no. 13, 2010, pp. 4533-4535. [Link]

Sources

A Technical Guide to the Reactivity of the C-I Bond in 2-Iodo-1,3-dimethyl-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and materials.[1][2] The strategic functionalization of this scaffold is paramount for modern drug discovery and development. This technical guide provides an in-depth analysis of 2-iodo-1,3-dimethyl-1H-indole, a key synthetic intermediate whose utility is defined by the reactivity of its carbon-iodine (C-I) bond. We will explore the characteristics of this bond and its behavior in pivotal synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of this compound

This compound (C₁₀H₁₀IN, M.W. 271.10 g/mol ) is a substituted indole derivative featuring a strategically placed iodine atom at the C2 position.[3] The indole ring itself is an electron-rich aromatic system, which influences the reactivity of its constituent positions. The N-methylation to form the 1,3-dimethylindole core prevents N-H related side reactions (e.g., deprotonation or competing N-arylation) and simplifies its reactivity profile, focusing synthetic efforts on the C-I bond.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many pivotal catalytic cycles, such as those involving palladium. Its relatively low bond dissociation energy makes it highly susceptible to oxidative addition by low-valent metal catalysts, a critical initiation step in cross-coupling reactions.[4] This inherent reactivity allows for the chemoselective functionalization of the C2 position, making this compound an exceptionally valuable precursor for generating libraries of C2-substituted indoles.

This guide will dissect the synthesis and, more importantly, the reactivity of this C-I bond, providing both mechanistic rationale and practical, field-proven protocols for its application in synthesis.

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved through the direct iodination of the parent 1,3-dimethyl-1H-indole. The electron-rich nature of the indole ring facilitates electrophilic aromatic substitution. The C3 position is generally the most nucleophilic site in an indole; however, since this position is already substituted with a methyl group, the electrophilic attack is directed to the C2 position. Reagents such as N-Iodosuccinimide (NIS) or iodine in the presence of a base are effective for this transformation.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Iodination of 1,3-Dimethyl-1H-indole

This protocol is a representative procedure adapted from general methods for indole iodination.

-

Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 1,3-dimethyl-1H-indole (1.0 equiv.). Dissolve it in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF).

-

Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 equiv.) in anhydrous DMF. Add this solution dropwise to the indole solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Quench any remaining iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Reactivity Profile: The C-I Bond in Action

The synthetic utility of this compound is dominated by its participation in transition-metal-catalyzed cross-coupling reactions. These methods provide powerful and modular strategies for the formation of C-C, C-N, and C-O bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these reactions hinges on a catalytic cycle involving a palladium complex. The high reactivity of the C-I bond facilitates the initial, often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond to form a Pd(II)-indolyl intermediate.

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of the iodo-indole with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from literature on 3-iodoindazoles[5])

-

Setup: To a microwave vial or Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃) (2.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

Reaction: Seal the vessel and heat the mixture (e.g., 100-120 °C) with vigorous stirring for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

This reaction enables the synthesis of 2-alkynylindoles, which are valuable precursors for further transformations. The process typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Experimental Protocol: Sonogashira Coupling (General Procedure[6])

-

Setup: In a flame-dried Schlenk tube under argon, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%) in an anhydrous, degassed solvent like THF or DMF.

-

Reagent Addition: Add a degassed amine base (e.g., triethylamine, 2-3 equiv.) followed by the terminal alkyne (1.2 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with solvent, and concentrate the filtrate. Purify the resulting crude material via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Direct uncatalyzed nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging due to its electron-rich character.[7] The reaction requires a strong nucleophile and often harsh conditions. The presence of the iodine atom does not sufficiently activate the ring for this pathway in the absence of strong electron-withdrawing groups. However, transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Ullmann condensation (for C-O, C-S, and C-N bonds), proceed through catalytic cycles similar to those described above and are the preferred methods for achieving formal nucleophilic substitution.[4]

Summary of Key Coupling Reactions

The following table summarizes typical conditions and applications for the most common cross-coupling reactions involving the C-I bond of iodo-indoles and related iodo-heterocycles.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Key Application |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ / Base | 2-Aryl/Vinyl-Indole | Accessing biaryl structures, core modification.[5] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 2-Alkynyl-Indole | Building blocks for further cyclizations, click chemistry.[6] |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | 2-Alkenyl-Indole | Synthesis of stilbene analogues, extending conjugation.[5] |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Bulky Ligand / Base | 2-Amino-Indole | Introduction of nitrogen-based functional groups.[4] |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Aryl/Alkyl-Indole | C-C bond formation, tolerant of many functional groups.[6] |

Applications in Drug Discovery and Materials Science

The ability to reliably and selectively functionalize the C2 position of the 1,3-dimethylindole scaffold makes this iodo-intermediate a powerful tool for medicinal chemists and materials scientists.

-

Lead Optimization: In drug discovery, modifying a core scaffold is essential for improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Using the cross-coupling reactions described, researchers can rapidly generate a library of analogues where the C2 position is decorated with a diverse set of substituents (aryl, heteroaryl, alkyl, amino, etc.). This parallel synthesis approach accelerates the structure-activity relationship (SAR) studies needed to identify clinical candidates.[2][8][9]

-

Synthesis of Natural Product Analogues: Many complex indole alkaloids possess biological activity.[1][10] this compound can serve as a starting point for the total synthesis or the creation of simplified, more accessible analogues of these natural products.

-

Organic Electronics: Indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their electron-rich nature. The ability to attach various conjugated groups to the indole core via cross-coupling allows for the fine-tuning of photophysical and electronic properties.[11]

Conclusion

This compound is a high-value, versatile intermediate in modern organic synthesis. The reactivity of its C-I bond, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and modular entry point for the synthesis of a vast array of C2-functionalized indoles. A thorough understanding of the principles governing these reactions, as outlined in this guide, empowers researchers to rationally design and execute synthetic routes toward novel therapeutics, functional materials, and complex molecular probes.

References

-

Miyata, O., Muroya, K., Kobayashi, T., & Naito, T. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. Source not specified in snippet.[12]

-

Caddick, S., & Gissot, A. (2004). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. SciSpace.[13]

-

Somei, M., Yamada, F., & Kurauchi, H. (1987). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles. Source not specified in snippet.[14]

-

Wang, C., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. ACS Publications.[15]

-

Al-Warhi, T., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.[10]

-

Rossi, R. A., & Pierini, A. B. (1995). Syntheses of 2-Substituted Indoles and Fused Indoles by Photostimulated Reactions of o-Iodoanilines with Carbanions by the S RN 1 Mechanism. ResearchGate.[16]

-

Chen, J., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. ACS Publications.[17]

-

Olofsson, B., et al. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org.[7]

-

Yoshida, K., et al. (2017). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. MDPI.[18]

-

Fuse, S., Kanda, S., & Masui, H. (2023). One-Flow Synthesis of Substituted Indoles via Sequential 1,2-Addition/Nucleophilic Substitution of Indolyl-3-Carbaldehydes. ResearchGate.

-

Zhang, J., et al. (2021). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.[19]

-

de Sá Alves, A. A., et al. (2017). Biomedical Importance of Indoles. PMC - NIH.[1]

-

Kori, S. K., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate.[8]

-

NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. NIST WebBook. Retrieved January 19, 2026, from [Link]]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[9]

-

Chen, C.-H., et al. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH.[20]

-

Doyle, A. G., et al. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. The Doyle Group.[21]

-

Somei, M., et al. (2003). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES.[22]

-

Oelgemöller, M., & Ackermann, L. (2012). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC - NIH.[11]

-

Goldberg, D. P., et al. (n.d.). Supporting Information for Iron(II) Porphyrin-Catalyzed Dioxygen-Dependent Indole-2,3-Dioxygenation. Source not specified in snippet.[23]

-

Various Authors. (2024). Indoles — A promising scaffold for drug development. ResearchGate.[2]

-

Islam, M. R., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI.[24]

-

NIST. (n.d.). 1H-Indole, 2,3-dimethyl-. NIST WebBook. Retrieved January 19, 2026, from [Link]]

-

Wu, Y.-M., Chen, Q.-Y., & Deng, J. (2005). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Synthesis.[25]

-

Bagley, M. C., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synfacts.[26]

-

Chemsrc. (n.d.). 2,3-Dimethyl-1H-indole. Chemsrc. Retrieved January 19, 2026, from [Link]]

-

Marion, H. B., & Robinson, R. (1949). The mechanism of indole formation from phenacylarylamines. Part II. The stability and reactions of phenacyl-N-alkylarylamines. Journal of the Chemical Society.[27]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. scispace.com [scispace.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole [mdpi.com]

- 19. rsc.org [rsc.org]

- 20. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 22. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 23. rsc.org [rsc.org]

- 24. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | MDPI [mdpi.com]

- 25. Sci-Hub [sci-hub.kr]

- 26. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sci-Hub. 169. The mechanism of indole formation from phenacylarylamines. Part II. The stability and reactions of phenacyl-N-alkylarylamines / Journal of the Chemical Society (Resumed), 1948 [sci-hub.box]

An In-Depth Technical Guide to the Stability and Storage of 2-Iodo-1,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-1,3-dimethyl-1H-indole, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the integrity and longevity of this valuable compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions. However, the presence of the carbon-iodine bond and the electron-rich indole nucleus also introduces specific stability concerns that must be addressed to ensure the reliability and reproducibility of experimental results.

Core Stability Profile: Key Sensitivities

Based on available safety data sheets and an understanding of indole and halo-aromatic chemistry, this compound is primarily sensitive to air and light .[1] The product is generally considered chemically stable under standard ambient conditions (room temperature) when protected from these elements.[1]

Table 1: Summary of Known Stabilities and Incompatibilities

| Parameter/Condition | Stability Profile | Recommended Precautions |

| Air/Oxygen | Sensitive; prone to oxidation.[1] | Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Store in tightly sealed containers. |

| Light | Sensitive; susceptible to photodegradation.[1][2] | Store in amber vials or protect from light with aluminum foil. Avoid prolonged exposure to direct light during handling. |

| Temperature | Stable at room temperature.[1] | For long-term storage, refrigeration is recommended to minimize any potential thermal degradation.[2] |

| Moisture/Humidity | Should be kept dry.[1] | Store in a desiccator or with a desiccant. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] | Avoid contact with these materials to prevent vigorous reactions and degradation. |

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways based on the known reactivity of iodo-indoles and related aromatic compounds.

Photodegradation

The primary photodegradation pathway is likely the homolytic cleavage of the carbon-iodine bond upon exposure to UV or even visible light. This is a well-documented reaction for iodo-aromatic compounds. This cleavage would generate an indole-2-yl radical and an iodine radical.

Caption: Postulated photodegradation of this compound.

The resulting highly reactive indole-2-yl radical can then undergo several reactions, including:

-

Hydrogen abstraction: Reacting with solvent or other molecules to form 1,3-dimethyl-1H-indole.

-

Dimerization or polymerization: Leading to the formation of complex, often colored, impurities.

-

Reaction with oxygen: If exposed to air, the radical can react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.

Oxidative Degradation

The electron-rich nature of the indole ring makes it susceptible to oxidation, particularly at the C2 and C3 positions. In the presence of atmospheric oxygen, especially when initiated by light or trace metal impurities, this compound can be oxidized. A likely product of such oxidation is the corresponding 2-oxindole derivative, formed through a process that may involve initial epoxidation of the C2-C3 double bond followed by rearrangement.

Caption: Postulated oxidative degradation to a 2-oxindole derivative.

Recommended Storage and Handling Procedures

To ensure the long-term stability and usability of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed, amber glass vial to protect it from air and light.[1][2] For long-term storage (months to years), it is advisable to store the vial in a refrigerator at 2-8°C.[2] The container should be placed inside a desiccator containing a suitable desiccant to maintain a dry environment.

-

Inert Atmosphere: Before sealing the container for long-term storage, it is best practice to flush the vial with an inert gas such as argon or nitrogen to displace any air.

-

Handling: When in use, minimize the compound's exposure to light and air. Weigh out the required amount quickly and in a subdued light environment if possible. If the compound is to be used in solution, prepare the solution fresh and use it promptly. If a solution needs to be stored, it should be stored under an inert atmosphere and protected from light.

Experimental Protocol: Forced Degradation Study

To experimentally validate the stability of this compound and identify its degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective

To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials

-

This compound

-

HPLC grade acetonitrile and water

-

Formic acid (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

-

NMR spectrometer

Experimental Workflow

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Transfer a solid sample of the compound to a vial and place it in an oven at 80°C for 48 hours.

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]

-

Control Samples: Prepare control samples for each condition, protected from the stress factor (e.g., wrapped in foil for photostability, kept at room temperature for thermal stress).

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples by a validated stability-indicating HPLC-UV/MS method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Use the mass spectrometry data to determine the molecular weights of the degradation products.

-

-

Characterization of Degradants:

-

If significant degradation is observed, scale up the degradation experiment to isolate the major degradation products using preparative HPLC.

-

Characterize the structure of the isolated degradants using spectroscopic techniques such as NMR (¹H, ¹³C, and 2D NMR) and high-resolution mass spectrometry.

-

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its chemical integrity. Its primary sensitivities are to air and light, which can lead to photodegradation via C-I bond cleavage and oxidative degradation of the indole ring. By implementing the recommended storage conditions—namely, storing the compound in a tightly sealed, amber vial under an inert atmosphere at refrigerated temperatures—and by following proper handling procedures, researchers can significantly extend the shelf-life of this compound and ensure the reliability of their experimental outcomes. The provided forced degradation protocol offers a robust framework for experimentally verifying the stability of this compound and for identifying any potential degradation products that may form under stress conditions.

References

- Sigma-Aldrich. Safety Data Sheet for this compound. (Product Number: I3408).

- Fisher Scientific. Safety Data Sheet for 5-Iodoindole. (CAS No: 16066-91-4).

- ICH, Q1B Photostability Testing of New Drug Substances and Products.

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

A Prospective Analysis of the Biological Activities of 2-Iodo-1,3-dimethyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry and the Emergence of 2-Iodo-1,3-dimethyl-1H-indole as a Candidate for Investigation

The indole nucleus is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic molecules of significant therapeutic importance.[1][2][3] Its remarkable structural resemblance to tryptophan allows indole derivatives to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring at various positions offers a powerful strategy for modulating the biological profile of the resulting molecules. The introduction of a halogen, such as iodine, at the 2-position, combined with methylation at the 1- and 3-positions, as in this compound, presents a unique substitution pattern that warrants a thorough investigation of its potential biological activities. This technical guide provides a prospective analysis of this compound, outlining a comprehensive research framework for its synthesis, characterization, and the systematic evaluation of its potential as a novel therapeutic agent.

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is not extensively documented, its physicochemical properties can be predicted based on its structural components. The indole core provides a planar, aromatic system, while the methyl groups at the 1- and 3-positions increase its lipophilicity. The iodine atom at the 2-position further enhances its molecular weight and is expected to influence its electronic properties and potential for halogen bonding interactions with biological targets.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H10IN | - |

| Molecular Weight | 271.10 g/mol | - |

| Appearance | Expected to be a crystalline solid | [4][5] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [6][7] |

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted indoles. A potential approach involves the iodination of 1,3-dimethyl-1H-indole.

Proposed Synthetic Protocol:

-

N-methylation of 3-methylindole: To a solution of 3-methylindole in a suitable aprotic solvent such as DMF, add a base like sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add methyl iodide (CH3I) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 1,3-dimethyl-1H-indole.

-

Iodination at the C2 position: Dissolve the 1,3-dimethyl-1H-indole in a suitable solvent such as dichloromethane (CH2Cl2). Add N-iodosuccinimide (NIS) to the solution and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.

Potential Biological Activities and Proposed Investigational Workflows

Given the broad biological activities exhibited by indole derivatives, a systematic investigation of this compound should encompass its potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The indole scaffold is present in numerous potent anticancer agents.[8][9][10] The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines.

Caption: Workflow for evaluating the antimicrobial activity of this compound.

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. [7]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. [7]3. Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism. [6][7]

Anti-inflammatory Activity

Small molecule inhibitors of inflammatory pathways are of great interest in drug discovery. [11][12][13]The potential anti-inflammatory effects of this compound can be investigated using in vitro cell-based assays that measure the inhibition of key inflammatory mediators.

Caption: Workflow for assessing the anti-inflammatory properties of this compound.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. [14]4. Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for significant biological activity, stemming from its unique substitution pattern on the privileged indole scaffold. The proposed research framework provides a comprehensive and systematic approach to elucidating its therapeutic potential. The outcomes of these investigations will be instrumental in determining whether this compound warrants further preclinical development as a novel anticancer, antimicrobial, or anti-inflammatory agent. Future studies could also explore its potential in other therapeutic areas where indole derivatives have shown promise, such as neuroprotective and antiviral applications. The multifaceted nature of the indole core suggests that this compound could emerge as a valuable lead compound in the ongoing quest for new and effective medicines.

References

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

-

Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Pharmaceutical Sciences and Research. [Link]

-

Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. [Link]

-

In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]

-